

A Comprehensive Spectroscopic Guide to Methylophiopogonanone A

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Compound of Interest

Compound Name: *Methylophiopogonanone A*

Cat. No.: *B1154049*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methylophiopogonanone A**, a homoisoflavonoid isolated from *Ophiopogon japonicus*. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure

Methylophiopogonanone A is a homoisoflavonoid with the chemical formula $C_{19}H_{18}O_6$ and a molecular weight of 342.3 g/mol ^[1]. Its structure is characterized by a chromanone core with two methyl groups and two hydroxyl groups on the A-ring, and a methylenedioxybenzyl group attached to the C-3 position.

IUPAC Name: (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one^[1]

Spectroscopic Data

The structural elucidation of **Methylophiopogonanone A** has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.

Table 1: ^1H NMR Spectroscopic Data for **Methylophiopogonanone A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2a	4.43	t	6.4
2b	4.43	t	6.4
3	2.75	t	6.6
6-CH ₃	1.94	s	
8-CH ₃	1.94	s	
5-OH	12.42	s	
7-OH	12.42	s	
1'	-	-	-
2'	-	-	-
3'	-	-	-
4'	-	-	-
5'	-	-	-
6'	-	-	-
7' (-CH ₂ -)	-	-	-
O-CH ₂ -O	-	-	-

Note: The complete proton assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.

Table 2: ^{13}C NMR Spectroscopic Data for **Methylophiopogonanone A**

Position	Chemical Shift (δ) ppm
2	66.2
3	35.8
4	196.8
4a	103.0
5	162.2
6	102.2
7	158.4
8	101.9
8a	157.5
6-CH ₃	8.0
8-CH ₃	7.5
1'	-
2'	-
3'	-
4'	-
5'	-
6'	-
7' (-CH ₂ -)	-
O-CH ₂ -O	-

Note: The complete carbon assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.

Table 3: Mass Spectrometry Data for **Methylophiopogonanone A**

Ion	m/z
[M+H] ⁺	343.2
Fragment Ion	135.1

Experimental Protocols

The following protocols are based on established methodologies for the spectroscopic analysis of homoisoflavonoids and related natural products.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

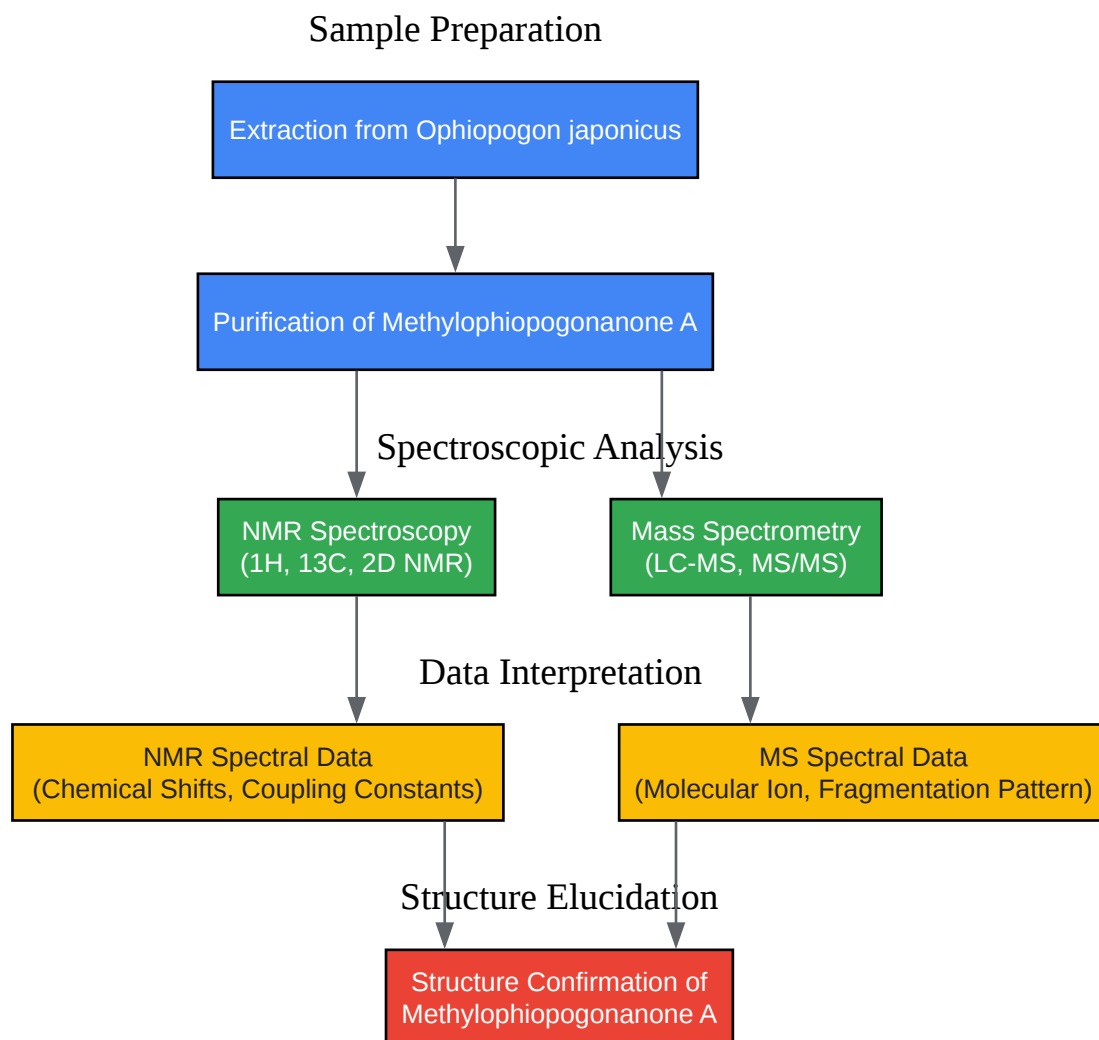
- **Sample Preparation:** A sample of **Methylophiopogonanone A** is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **¹H NMR Acquisition:** One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger spectral width (e.g., 220 ppm) is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

3.2 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions of homoisoflavonoids. The analysis is typically performed in positive ion mode.
- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements. For fragmentation studies, a tandem mass spectrometer (MS/MS) is employed.
- **MS Analysis:** In a full scan MS experiment, the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is determined.
- **MS/MS Analysis:** For structural elucidation, the $[M+H]^+$ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

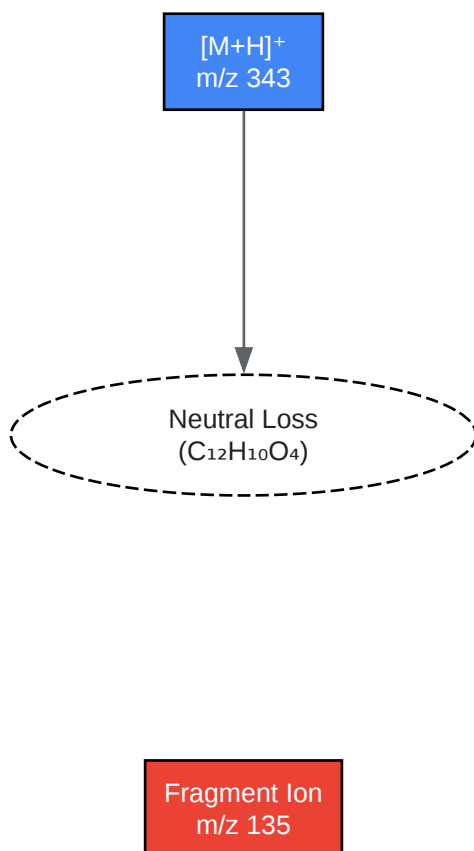
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Methylophiopogonanone A**.



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Caption: Workflow for the Spectroscopic Analysis of **Methylophiopogonanone A**.



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Caption: Simplified MS/MS Fragmentation of **Methylophiopogonanone A**.

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References

- 1. Methylophiopogonanone A | C₁₉H₁₈O₆ | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
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